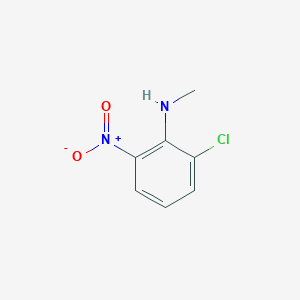

2-Chloro-N-methyl-6-nitroaniline

Descripción general

Descripción

2-Chloro-N-methyl-6-nitroaniline is a chemical compound with the molecular formula C7H7ClN2O2 . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a chlorine atom, a methyl group, and a nitro group attached to it . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .Physical And Chemical Properties Analysis

This compound has a molecular weight of 186.6 and a melting point of 170-175 °C . It is insoluble in water .Aplicaciones Científicas De Investigación

Environmental Impact and Degradation

2-Chloro-4-nitroaniline, a closely related compound to 2-Chloro-N-methyl-6-nitroaniline, is widely used in industrial and agricultural sectors. It poses serious environmental issues due to its poor biodegradability. Research by Duc (2019) explored the anaerobic degradation of this compound using microbial strains isolated from contaminated sediment. The study revealed that these strains could use 2-chloro-4-nitroaniline as their sole carbon and nitrogen sources under anaerobic conditions, highlighting potential bioremediation applications (Duc, 2019).

Crystal Structure Analysis

Structural and theoretical analysis of salts of 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline was conducted by Medviediev and Daszkiewicz (2021). This research provides insights into the crystal structures of these compounds, which could be crucial for understanding their chemical properties and potential applications in various scientific fields (Medviediev & Daszkiewicz, 2021).

Aerobic Degradation Pathways

A study on 2-chloro-4-nitroaniline by Khan et al. (2013) reports its metabolism via novel aerobic degradation pathways by Rhodococcus sp. This bacterium utilized it as a sole carbon, nitrogen, and energy source, transforming it into less harmful metabolites. This study emphasizes the potential for bioremediation techniques in treating environmental contaminants (Khan et al., 2013).

Solubility and Thermodynamics

Research by Xu and Wang (2019) focused on the solubility and thermodynamic properties of 2-chloro-5-nitroaniline, another similar compound. Understanding the solubility in various solvents can be vital for its practical applications in chemical synthesis and processing (Xu & Wang, 2019).

Synthesis and Characterization

Synthesis techniques of compounds like 2-methyl-6-nitroaniline have been studied to improve yields and control reaction conditions, as reported by Cheng-hui (2009). Such research is crucial for optimizing manufacturing processes in the chemical industry (Cheng-hui, 2009).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that nitroaniline compounds often interact with various enzymes and proteins within the body, altering their function and leading to various downstream effects .

Mode of Action

Nitroaniline compounds are known to undergo a series of reactions, including nitration and conversion from the nitro group to an amine . These reactions can alter the structure and function of target molecules, leading to changes in biological processes .

Biochemical Pathways

Nitroaniline compounds are known to interact with various biochemical pathways, potentially leading to a range of downstream effects .

Pharmacokinetics

These properties would impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .

Result of Action

The compound’s interactions with its targets can lead to changes in cellular processes, potentially resulting in various biological effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-N-methyl-6-nitroaniline . For instance, the compound is sensitive to prolonged exposure to air . Other factors, such as temperature, pH, and the presence of other chemicals, could also potentially influence the compound’s action .

Propiedades

IUPAC Name |

2-chloro-N-methyl-6-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-9-7-5(8)3-2-4-6(7)10(11)12/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQXJEHOYNGRCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507110 | |

| Record name | 2-Chloro-N-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75438-12-9 | |

| Record name | 2-Chloro-N-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

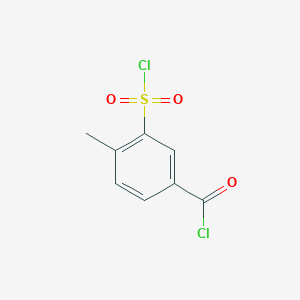

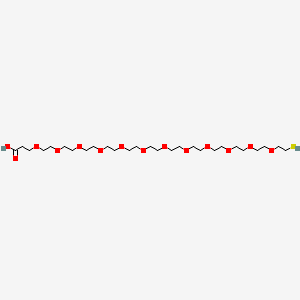

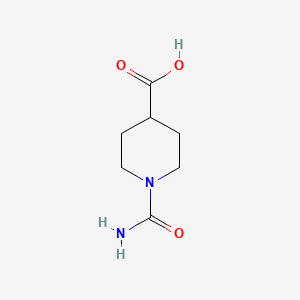

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

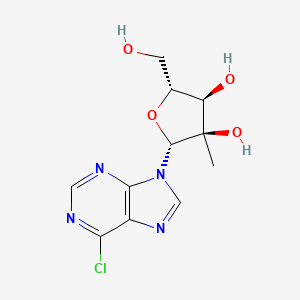

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6-Chloro-4-pyrimidinyl)(methyl)amino]-1-ethanol](/img/structure/B3024039.png)

![2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol](/img/structure/B3024040.png)

![3-(5-Cyclopropyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3024042.png)